molecular formula C30H52 B3271969 Friedelane CAS No. 559-73-9

Friedelane

Cat. No.: B3271969
CAS No.: 559-73-9
M. Wt: 412.7 g/mol
InChI Key: KVSNMTUIMXZPLU-XOZXFAFYSA-N
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Description

Friedelane is a pentacyclic triterpenoid compound commonly found in plants. It is part of the this compound-type triterpenoids, which exhibit diverse biological activities. These compounds are distributed in edible fruits, vegetables, and various plant families, including Celastraceae, Hippocrateaceae, Euphorbiaceae, Flacourtiaceae, and Guttiferae .


Synthesis Analysis

The biosynthesis of this compound involves cyclization of 2,3-oxidosqualene, leading to the formation of friedelin. Researchers have explored the functions of this compound-type triterpene cyclases, which catalyze this conversion .

Scientific Research Applications

Friedelane Triterpenoids: Natural Occurrence and Activity

This compound triterpenoids, isolated from various plant sources like Maytenus macrocarpa and Maytenus robusta, have been a subject of interest in scientific research. These compounds, including friedelin, 3-oxo-29-hydroxythis compound, and others, have been studied for their weak activity against aldose reductase and potent antinociceptive activity. For instance, a study found that 3,15-dioxo-21α-hydroxy this compound exhibited significant dose-dependent antinociceptive effects, being more active than aspirin and paracetamol in certain tests (Chávez et al., 1998); (Niero et al., 2006).

Photobiological Effects and Antiviral Activity

This compound triterpenes have also been evaluated for their photobiological effects. For example, compounds like epifriedelinol and friedelin have been identified as potential energy transfer inhibitors and Hill reaction inhibitors, impacting photosynthesis efficiency in certain plants (Torres-Romero et al., 2010). Additionally, this compound triterpenoids derived from Tontelea micrantha demonstrated anti-Zika virus activity, mainly through a virucidal effect, and showed no cytotoxicity to Vero cells (Ferreira et al., 2018).

Cytotoxic Evaluation and Potential Anticancer Properties

Research on natural and semisynthetic this compound derivatives from plants like Garcia parviflora has shown cytotoxic activity against various human cancer cell lines. This suggests potential applications of this compound triterpenes in developing anticancer therapies (Reyes et al., 2010).

Insulin Sensitization and Diabetes Treatment

This compound triterpenes have been studied for their role in insulin sensitization, potentially useful in treating type 2 diabetes mellitus. Isolated compounds from Celastrus vulcanicola and Maytenus jelskii exhibited properties that increased insulin-mediated signaling, highlighting their therapeutic potential in insulin resistance conditions (Ardiles et al., 2012).

Future Directions

  • Human Coronaviruses : Investigate their efficacy against viruses like SARS-CoV-2 .

Properties

IUPAC Name

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-21-10-9-11-22-27(21,5)13-12-23-28(22,6)17-19-30(8)24-20-25(2,3)14-15-26(24,4)16-18-29(23,30)7/h21-24H,9-20H2,1-8H3/t21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSNMTUIMXZPLU-XOZXFAFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165671
Record name (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-73-9
Record name (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Friedelane
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Friedelane

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